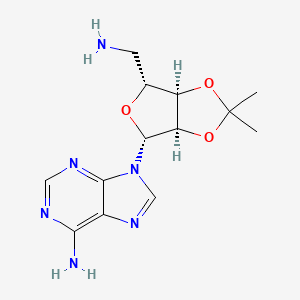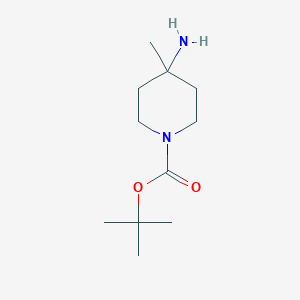
4-氨基哒嗪-3(2H)-酮
描述
4-Aminopyridazin-3(2H)-one is a compound that has been studied for its potential in treating cancer and other illnesses . It has been identified as a valid core scaffold for FABP4 inhibitors, which are of biological and therapeutic interest . The optimization of the previously reported 4-amino and 4-ureido pyridazinone-based series of FABP4 inhibitors led to the identification of 14e as the most potent analog .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 4-Aminopyridazin-3(2H)-one, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of 4-Aminopyridazin-3(2H)-one has been studied using advanced modeling investigations and in silico absorption, distribution, metabolism, and excretion-toxicity calculations .Chemical Reactions Analysis
The chemical reactions involving 4-Aminopyridazin-3(2H)-one have been studied in the context of developing more potent FABP4 inhibitors . The compound has been optimized through bioisosteric replacement, leading to new inhibitors with increased potency .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Aminopyridazin-3(2H)-one include its molecular weight of 111.1 . It is a solid at room temperature .科学研究应用
FABP4 Inhibitors in Therapeutic Research
4-Aminopyridazin-3(2H)-one: has been identified as a core scaffold for the development of FABP4 inhibitors . FABP4 is a fatty acid-binding protein predominantly expressed in adipocytes and is implicated in various diseases, including atherosclerosis, diabetes, and obesity. The optimization of this compound has led to the creation of potent analogs with significant inhibitory activity, making it a candidate for in vivo studies as a FABP4 inhibitor.
Cardiotonic and Hypotensive Agents
Derivatives of 4-Aminopyridazin-3(2H)-one have been synthesized and evaluated for their cardiotonic and hypotensive activities . These compounds have shown promise as positive inotropes and antihypertensives, with some derivatives exhibiting higher effective responses than digoxin, a well-known cardiotonic medication.
Platelet Aggregation Inhibition
In addition to cardiotonic and hypotensive effects, certain 4-Aminopyridazin-3(2H)-one derivatives have been found to inhibit platelet aggregation . This activity is crucial for the development of new therapeutic agents that can prevent thrombotic diseases.
Anti-Fibrosis Activity
Research into novel 4-Aminopyridazin-3(2H)-one derivatives has revealed their potential anti-fibrotic activities . These compounds have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, suggesting their use as novel anti-fibrotic drugs.
Synthesis of Pyrazolopyridine Derivatives
The compound serves as a starting material for the synthesis of pyrazolopyridine derivatives . These derivatives are of interest due to their diverse biological activities and potential applications in medicinal chemistry.
Molecular Design and Optimization
4-Aminopyridazin-3(2H)-one: plays a role in the molecular design and optimization processes in pharmaceutical research . It has been used as a scaffold for developing new inhibitors with increased potency through advanced modeling investigations and in silico absorption, distribution, metabolism, and excretion toxicity calculations.
作用机制
Target of Action
The primary target of 4-Aminopyridazin-3(2H)-one is Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a protein that plays a crucial role in the transport of fatty acids, which are organic carboxylic acids with a long carbon chain . FABP4 is predominantly expressed in adipocytes and has been linked to various diseases such as atherosclerosis, diabetes, and obesity .
Mode of Action
4-Aminopyridazin-3(2H)-one interacts with FABP4, inhibiting its function . The inhibition of FABP4 leads to a decrease in the transport of fatty acids, which can have various downstream effects .
Biochemical Pathways
The inhibition of FABP4 by 4-Aminopyridazin-3(2H)-one affects the fatty acid transport pathway . This can lead to a decrease in the levels of fatty acids in the bloodstream, which can help in the treatment of diseases like atherosclerosis, diabetes, and obesity .
Pharmacokinetics
Advanced modeling investigations and in silico adme-toxicity calculations suggest that 4-aminopyridazin-3(2h)-one could be a potential candidate for in vivo studies .
Result of Action
The result of the action of 4-Aminopyridazin-3(2H)-one is the inhibition of FABP4, leading to a decrease in the transport of fatty acids . This can have various effects at the molecular and cellular level, including potential therapeutic effects in the treatment of diseases like atherosclerosis, diabetes, and obesity .
安全和危害
未来方向
The future directions for the study of 4-Aminopyridazin-3(2H)-one involve uncovering new structures through the optimization of the previously reported 4-amino and 4-ureido pyridazinone-based series of FABP4 inhibitors . This is part of a larger research effort to create more potent FABP4 inhibitors .
属性
IUPAC Name |
5-amino-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROMXVIODDASTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458229 | |
| Record name | 4-Aminopyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyridazin-3(2H)-one | |
CAS RN |
55271-46-0 | |
| Record name | 4-Amino-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55271-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key synthetic route to obtain 4-Aminopyridazin-3(2H)-ones with diverse functionalities at the 5-position?
A1: A highly effective method involves the reductive cleavage of isoxazolo[3,4-d]pyridazinones. [] This approach utilizes readily available starting materials like ethyl 4-acylisoxazole-3-carboxylates and employs a one-pot reaction with a suitable hydrazine in the presence of a Palladium on Carbon (Pd/C) catalyst. This methodology allows for the introduction of various oxygenated carbon chains at the 5-position of the 4-Aminopyridazin-3(2H)-one scaffold, significantly broadening the scope for exploring the structure-activity relationship of this class of compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)




